

Spectral Characterization of 6-Methoxyhexanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxyhexanoic acid

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Abstract

This technical guide provides a comprehensive overview of the spectral characterization of **6-Methoxyhexanoic acid**. It details the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for the compound. This document also outlines detailed experimental protocols for acquiring these spectra, intended to serve as a practical resource for researchers in organic chemistry, analytical chemistry, and drug development.

Introduction

6-Methoxyhexanoic acid is a carboxylic acid derivative with a terminal methoxy group. Its chemical formula is $C_7H_{14}O_3$, and it has a molecular weight of 146.18 g/mol .^[1] Accurate structural elucidation and confirmation are critical for its application in research and development. This guide presents a summary of its key spectral characteristics.

Predicted Spectral Data

Due to the limited availability of experimentally derived public data for **6-Methoxyhexanoic acid**, the following tables summarize the predicted spectral data based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~3.35	Triplet	2H	-CH ₂ -O-
~3.30	Singlet	3H	-OCH ₃
~2.35	Triplet	2H	-CH ₂ -COOH
~1.65	Quintet	2H	-CH ₂ -CH ₂ COOH
~1.55	Quintet	2H	-CH ₂ -CH ₂ O-

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~179	-COOH
~72	-CH ₂ -O-
~59	-OCH ₃
~34	-CH ₂ -COOH
~29	-CH ₂ -CH ₂ O-
~24	-CH ₂ -CH ₂ COOH

Mass Spectrometry Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment (Proposed Fragment)
146	Low	[M] ⁺ (Molecular Ion)
129	Moderate	[M - OH] ⁺
115	Moderate	[M - OCH ₃] ⁺
101	Moderate	[M - COOH] ⁺
87	High	[M - CH ₂ CH ₂ OCH ₃] ⁺ (McLafferty Rearrangement)
74	High	[CH ₃ O(CH ₂) ₄] ⁺
45	High	[COOH] ⁺

Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500-3300	Broad, Strong	O-H Stretch	Carboxylic Acid
2940, 2860	Strong	C-H Stretch	Aliphatic
1710	Strong	C=O Stretch	Carboxylic Acid
1465	Medium	C-H Bend	Aliphatic
1290	Medium	C-O Stretch	Carboxylic Acid
1115	Strong	C-O Stretch	Ether

Experimental Protocols

The following are generalized protocols for the spectral analysis of **6-Methoxyhexanoic acid**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Methoxyhexanoic acid** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).^[2]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer: Filter the solution into a clean 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse (zg30).
 - Number of Scans: 16-32.
 - Relaxation Delay: 1.0 s.
 - Spectral Width: -2 to 14 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse (zgpg30).
 - Number of Scans: 1024-4096.
 - Relaxation Delay: 2.0 s.
 - Spectral Width: -10 to 220 ppm.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

- Sample Preparation: Prepare a dilute solution of **6-Methoxyhexanoic acid** in a volatile organic solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
- Analysis:
 - Introduce the sample into the ion source (direct insertion probe or via GC inlet).
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).^{[3][4]} A characteristic McLafferty rearrangement is also common for aliphatic carboxylic acids.^[5]
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

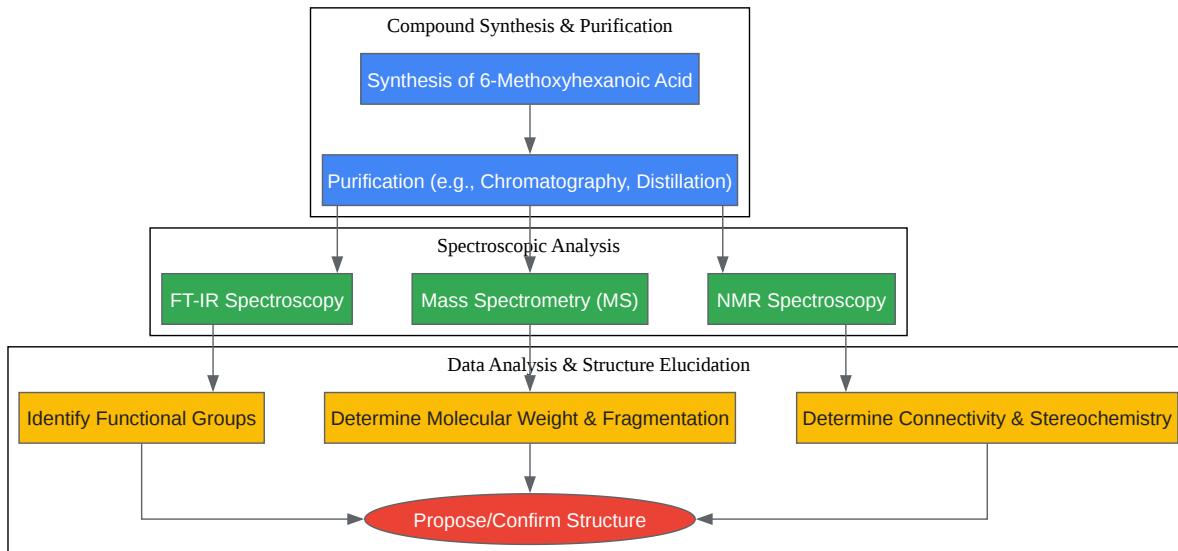
Methodology:

- Sample Preparation (Neat Liquid):
 - Place one to two drops of liquid **6-Methoxyhexanoic acid** onto the surface of a salt plate (e.g., NaCl or KBr).^[6]
 - Place a second salt plate on top to create a thin liquid film.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:

- Acquire a background spectrum of the clean, empty sample compartment.
- Place the sample holder with the salt plates into the spectrometer.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule. Key absorptions for carboxylic acids include a very broad O-H stretch and a strong C=O stretch.^{[7][8]} The C-O stretch of the ether will also be a prominent feature.^[9]

Workflow for Spectral Characterization

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of a chemical compound like **6-Methoxyhexanoic acid**.



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Caption: Workflow for the spectral characterization of a chemical compound.

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